5-Oxopiperazine-2-carboxylic acid

Descripción general

Descripción

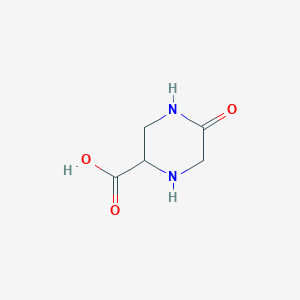

5-Oxopiperazine-2-carboxylic acid is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopiperazine-2-carboxylic acid can be achieved through several methods. One practical synthesis involves the Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides under modified Schotten-Baumann conditions. The final step involves ring-closing twofold nucleophilic substitution with aliphatic or aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Peptide Bond Formation and Protection Strategies

The carboxylic acid group enables direct participation in peptide coupling reactions. Key findings:

-

Boc-protected derivatives (e.g., 1-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid) are widely used in solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine during coupling and is removed with trifluoroacetic acid (TFA) .

-

Coupling efficiency : Reacts with activated carboxylic acids (e.g., using HOBt/DIC) to form stable amide bonds. This is critical for constructing peptide backbones with constrained conformations .

Example Reaction Table :

| Reactants | Coupling Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Boc-5-oxopiperazine-2-COOH + Val-OCH3 | HOBt/DIC | Boc-Val-PCA-Gly-Leu-OMe (tetrapeptide) | 85% |

Acylation and Alkylation Reactions

The secondary amine undergoes nucleophilic reactions under controlled conditions:

-

Schotten-Baumann acylation : Reacts with α-bromo acid chlorides (e.g., α-bromophenylacetyl chloride) in aqueous NaOH/CH2Cl2 to form bis-halide intermediates. These intermediates undergo cyclization with amines to yield spirocyclopropanated derivatives .

-

Transesterification : In methanol, intermediates may undergo transesterification to form bicyclic oxopiperazines .

Key Data :

Aplicaciones Científicas De Investigación

Synthesis of 5-Oxopiperazine-2-carboxylic Acid

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of L- or D-serine with ethyl glyoxylate. The process typically yields both (S)- and (R)-N-Boc-5-oxopiperazine-2-carboxylic acid, which can then be incorporated into peptide sequences. A notable method includes:

- Starting Materials : L-serine methyl ester hydrochloride and ethyl glyoxylate.

- Key Steps :

- N-alkylation of serine derivatives.

- Mitsunobu reaction to form azides.

- Cyclization to form the piperazine ring.

The synthesis has been reported to yield high purity compounds suitable for further biological evaluation .

Biological Activities

This compound exhibits various biological activities, making it a candidate for drug development:

- Peptidomimetics : PCA is utilized in the design of peptidomimetics due to its ability to influence peptide conformation. Studies have shown that PCA can induce specific secondary structures in peptides, which is crucial for their biological function .

- Antimicrobial Properties : Some derivatives of PCA have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics .

Applications in Drug Development

The incorporation of PCA into drug design has opened avenues for creating novel therapeutic agents:

- Conformational Studies : PCA-containing peptides have been studied using NMR spectroscopy to understand their conformational dynamics. For instance, tetrapeptides like Boc-Val-(S)-PCA-Gly-Leu-OMe showed interconverting conformations that could be pivotal for their biological activity .

- Cyclic Amino Acids : As a cyclic amino acid analog, PCA can mimic the structure of proline, leading to enhanced stability and bioactivity in peptide drugs .

Case Study 1: Peptide Design

A study focused on the synthesis of (S)-N-Boc-PCA and its incorporation into tetrapeptides. The resulting peptides were analyzed for their ability to adopt stable conformations that mimic natural peptides. The findings indicated that PCA significantly influences the secondary structure, enhancing the peptides' potential as drug candidates .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of PCA derivatives revealed that certain modifications led to increased efficacy against bacterial strains. This study highlights PCA's potential as a scaffold for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-Oxopiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Oxopiperazine-2-carboxylic acid include:

Piperazine-2-carboxylic acid: Lacks the oxo group, resulting in different chemical properties and reactivity.

2-Oxopiperazine: Similar structure but lacks the carboxylic acid group, affecting its solubility and biological activity.

Uniqueness

This compound is unique due to its combination of an oxo group and a carboxylic acid group within a piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Oxopiperazine-2-carboxylic acid (5-OPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological properties, and research findings related to 5-OPCA, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of 5-OPCA typically involves a straightforward pathway starting from L- or D-serine and ethyl glyoxylate. The process includes several steps such as acylation and ring-closing reactions, leading to high yields of the desired compound. For example, a method reported involved the use of alpha-bromophenylacetic acid chloride, resulting in trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates .

2.1 Anticancer Activity

Recent studies have demonstrated that 5-OPCA derivatives exhibit significant anticancer properties. Research conducted on A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability effectively, with some compounds exhibiting more potent activity than standard chemotherapeutic agents like cisplatin. For instance, compounds with specific structural modifications (e.g., free amino groups) displayed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxopiperazine Derivatives

| Compound ID | Structure Modification | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | Free amino group | 66 | High |

| Compound 2 | Acetylamino fragment | >100 | Low |

| Compound 3 | 5-nitrothienyl moiety | 30 | Moderate |

2.2 Antimicrobial Activity

In addition to anticancer effects, 5-OPCA has been evaluated for its antimicrobial properties. Studies indicate that certain derivatives are effective against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy Against Multidrug-Resistant Strains

A study screened various 5-OPCA derivatives against clinically significant pathogens. Results indicated that compounds with specific substitutions exhibited remarkable activity against resistant strains, suggesting potential for development into new antibiotics .

The biological activity of 5-OPCA is believed to be linked to its ability to interact with biological targets involved in cell proliferation and survival. The presence of functional groups such as carboxylic acids enhances its solubility and bioavailability, facilitating interaction with cellular components.

4. Conclusion

The compound this compound shows promising biological activity, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.

Propiedades

IUPAC Name |

5-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBRFWMGHQBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612172 | |

| Record name | 5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-59-7 | |

| Record name | 5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxopiperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.